molecular formula C11H15Cl2N3 B3086076 [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1158481-95-8

[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B3086076
CAS No.: 1158481-95-8
M. Wt: 260.16
InChI Key: ATFCYZNNNLUGAS-UHFFFAOYSA-N
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Description

[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-phenyl-2-bromoethane with 1H-pyrazole in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction will yield the corresponding amine.

Scientific Research Applications

[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride
  • [2-(1,3-Benzothiazol-2-yl)ethyl]amine dihydrochloride
  • [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride

Uniqueness

What sets [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride apart from similar compounds is its unique combination of the phenyl and pyrazole rings, which confer specific chemical and biological properties. This makes it particularly useful in the synthesis of complex molecules and in studies related to enzyme inhibition and receptor binding .

Properties

IUPAC Name

1-phenyl-2-pyrazol-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10;;/h1-8,11H,9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCYZNNNLUGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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